molecular formula C10H22 B073589 2,5,5-Trimethylheptane CAS No. 1189-99-7

2,5,5-Trimethylheptane

Cat. No.: B073589
CAS No.: 1189-99-7
M. Wt: 142.28 g/mol
InChI Key: SOYLPZSOEXZMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,5-Trimethylheptane is an organic compound with the molecular formula C10H22 It is a branched alkane, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylheptane can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2-methylpentanal and isobutanol. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes using a catalyst, such as zeolites, at elevated temperatures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, ketones, and carboxylic acids.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

    Combustion: Like other hydrocarbons, this compound can undergo complete combustion in the presence of oxygen, producing carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), heat

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids

    Substitution: Haloalkanes (e.g., 2-chloro-2,5,5-trimethylheptane)

Scientific Research Applications

2,5,5-Trimethylheptane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studies on the metabolic pathways of branched alkanes often use this compound as a model compound.

    Medicine: Research on the pharmacokinetics and metabolism of branched hydrocarbons sometimes involves this compound.

    Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethylheptane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in various chemical reactions under specific conditions, such as oxidation and substitution. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

  • 2,2,5-Trimethylheptane
  • 2,3,5-Trimethylheptane
  • 2,4,4-Trimethylheptane

Comparison: 2,5,5-Trimethylheptane is unique due to the specific positioning of its methyl groups on the heptane chain. This structural arrangement influences its physical and chemical properties, such as boiling point, reactivity, and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a compound of interest in various research and industrial contexts.

Properties

IUPAC Name

2,5,5-trimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYLPZSOEXZMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152260
Record name Heptane, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-99-7
Record name Heptane, 2,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,5-Trimethylheptane
Reactant of Route 2
Reactant of Route 2
2,5,5-Trimethylheptane
Reactant of Route 3
2,5,5-Trimethylheptane
Reactant of Route 4
2,5,5-Trimethylheptane
Reactant of Route 5
2,5,5-Trimethylheptane
Reactant of Route 6
2,5,5-Trimethylheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.